

"N-isopropyl-2-(methylthio)benzamide" basic properties

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Compound of Interest

Compound Name: *N-isopropyl-2-(methylthio)benzamide*
Cat. No.: B5731418

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Title: **N-isopropyl-2-(methylthio)benzamide**: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

N-isopropyl-2-(methylthio)benzamide (CAS: 79054-70-9) is a specialized organic compound characterized by an ortho-methylthio ether and an N-isopropyl amide moiety. In the realm of medicinal chemistry and agrochemical development, 2-(methylthio)benzamide derivatives serve as highly versatile building blocks. They are frequently utilized in structure-activity relationship (SAR) studies, acting as precursors for bioactive heterocycles or as pharmacophores targeting specific enzymes like histone deacetylases (HDACs) and various kinases. This whitepaper provides a rigorous examination of its physicochemical properties, synthetic methodologies, and downstream applications.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of **N-isopropyl-2-(methylthio)benzamide** is critical for predicting its behavior in biological assays and synthetic workflows. The presence of the

thioether provides a lipophilic patch that can be systematically oxidized, while the isopropyl group offers steric bulk that can influence binding kinetics in target protein pockets.

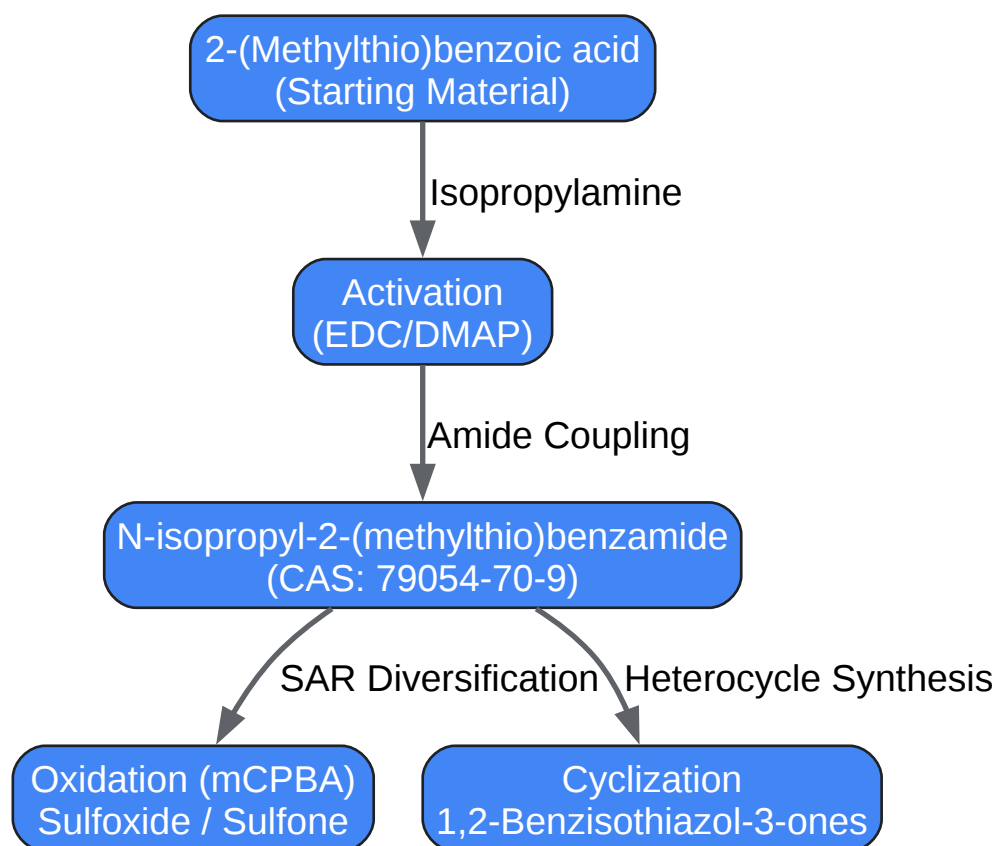
Property	Value
Chemical Name	N-isopropyl-2-(methylthio)benzamide
CAS Registry Number	79054-70-9
Molecular Formula	C ₁₁ H ₁₅ NOS
Molecular Weight	209.31 g/mol
Core Scaffold	Benzamide
Key Functional Groups	Isopropyl amide, ortho-methylthio ether

(Data corroborated by chemical property databases [1\[1\]](#))

Mechanistic Role in Medicinal Chemistry

The 2-(methylthio)benzamide scaffold is not merely a passive structural element; it is a dynamic participant in molecular design.

- **SAR Diversification:** The methylthio group is a highly manipulable functional handle. It can be oxidized to sulfoxides or sulfones, drastically altering the molecule's topological polar surface area (tPSA) and hydrogen-bonding capabilities. This is a standard tactic in creating diverse compound libraries for SAR studies ([2\[2\]](#)).
- **Enzyme Inhibition Warheads:** Benzamide derivatives are extensively documented as zinc-binding groups (ZBGs) or surface-recognition elements in the design of non-hydroxamate Histone Deacetylase (HDAC) inhibitors. The ortho-substitution pattern is critical for orienting the molecule within the narrow hydrophobic channels of class I HDACs ([3\[3\]](#)).
- **Heterocycle Precursors:** 2-(alkylthio)benzamides are vital precursors for synthesizing 1,2-benzisothiazol-3-ones, a class of compounds renowned for their potent antibacterial and antifungal properties ([2\[2\]](#)).



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Synthetic workflow and downstream diversification of the benzamide core.

Experimental Protocols: Synthesis and Diversification

As a Senior Application Scientist, I emphasize protocols that are not only high-yielding but also incorporate self-validating checkpoints to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis via EDC/DMAP Mediated Amide Coupling Causality & Design: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) because its byproduct is a water-soluble urea, allowing for a seamless aqueous workup. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which prevents the formation of dead-end N-acylureas and drastically accelerates the reaction with the sterically hindered isopropylamine (4[4]).

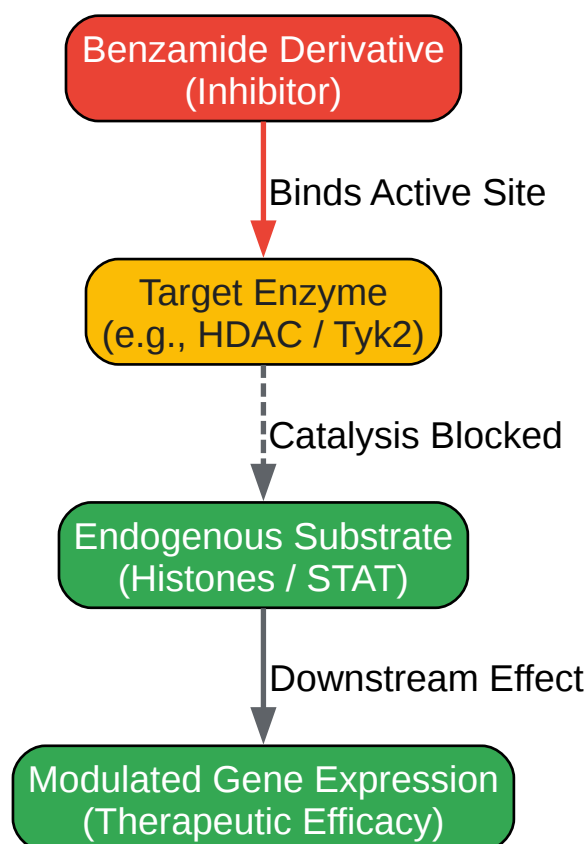
Step-by-Step Workflow:

- Activation: Dissolve 2-(methylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at 0 °C for 15 minutes.
 - Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The complete disappearance of the starting acid spot indicates successful formation of the active ester.
- Amidation: Add isopropylamine (1.5 eq) dropwise to the cooled solution to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 3 hours.
- Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.
- Washing: Wash the combined organic layers with 1M HCl. Causality: This protonates and removes unreacted isopropylamine and the DMAP catalyst into the aqueous phase. Follow with a brine wash to pre-dry the organic layer.
- Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Self-Validation Checkpoint: Analyze the crude product via LC-MS. The presence of a dominant peak at m/z = 210.1 ([M+H]⁺) confirms the successful formation of **N-isopropyl-2-(methylthio)benzamide**.

Protocol 2: Controlled Oxidation for SAR Expansion Causality & Design: To explore the chemical space around the thioether, we perform a controlled oxidation using m-chloroperoxybenzoic acid (mCPBA). The reaction's chemoselectivity (sulfoxide vs. sulfone) is strictly governed by stoichiometry and thermodynamics.

Step-by-Step Workflow:

- Sulfoxide Formation (Kinetic Control): Dissolve the benzamide in DCM at -78 °C. Slowly add a solution of mCPBA (1.0 eq). The low temperature prevents over-oxidation. Quench with saturated Na₂S₂O₃ after 30 minutes to destroy unreacted peroxide.
- Sulfone Formation (Thermodynamic Control): Dissolve the benzamide in DCM at room temperature. Add mCPBA (2.5 eq) and stir for 4 hours. The excess reagent and higher thermal energy drive the complete oxidation to the sulfone.



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Mechanism of action for benzamide-derived inhibitors in cellular pathways.

Conclusion

N-isopropyl-2-(methylthio)benzamide is a prime example of how a relatively simple, low-molecular-weight compound can serve as a linchpin in complex drug discovery programs. By mastering its synthesis through self-validating amide coupling protocols and leveraging its thioether moiety for downstream diversification, researchers can efficiently generate robust libraries for targeted biological screening.

References

- Title: N-isopropyl-2-(methylthio)
- Title: N-benzyl-2-(methylthio)
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- Title: Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases
Source: PMC - NIH URL

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- [3. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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